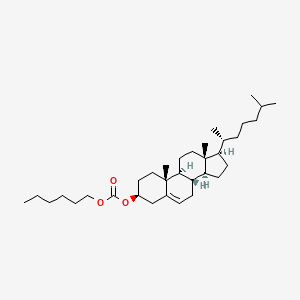

cholesterol n-hexyl carbonate

説明

cholesterol n-hexyl carbonate, with the chemical formula C34H58O3 and a molecular weight of 514.84 g/mol, is a derivative of cholesterol. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

作用機序

Target of Action

Cholesterol Hexyl Carbonate (C6HC) is a chiral organic compound . It is synthesized by reacting cholesterol with hexanoyl chloride in the presence of a strong base and an inert solvent Cholesterol, from which c6hc is derived, plays a crucial role in membrane structure and serves as a precursor for the synthesis of steroid hormones .

Mode of Action

Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Biochemical Pathways

Cholesterol, the parent compound of C6HC, is involved in several biochemical pathways. The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step .

Pharmacokinetics

Several cholesterol-lowering targets have translated to the clinical arena . For example, HMG-CoA reductase inhibitors, or statins, interfere with the rate-limiting step in the synthesis of cholesterol .

Result of Action

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways .

Action Environment

It’s synthesized by reacting cholesterol with hexanoyl chloride in the presence of a strong base and an inert solvent This suggests that the synthesis process might be sensitive to the pH of the environment

生化学分析

Biochemical Properties

The biochemical properties of Cholesterol Hexyl Carbonate are not well-studied. It is known that cholesterol and its derivatives play crucial roles in various biochemical reactions. They interact with a range of enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

The specific cellular effects of Cholesterol Hexyl Carbonate are not well-documented. Cholesterol and its derivatives are known to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cholesterol and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Cholesterol and its derivatives are known to have effects that change over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Cholesterol and its derivatives are known to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Cholesterol Hexyl Carbonate is likely involved in similar metabolic pathways as cholesterol, including interactions with various enzymes and cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Cholesterol and its derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Cholesterol and its derivatives are known to be localized in specific compartments or organelles within the cell, influenced by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: cholesterol n-hexyl carbonate can be synthesized through the esterification of cholesterol with hexyl chloroformate. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions. The process would likely involve continuous flow reactors to maintain consistent reaction conditions and optimize yield .

化学反応の分析

Types of Reactions: cholesterol n-hexyl carbonate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of cholesterol and hexyl alcohol. Transesterification involves the exchange of the hexyl group with another alcohol, forming a different cholesterol ester .

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.

Major Products:

Hydrolysis: Cholesterol and hexyl alcohol.

Transesterification: Cholesterol esters with different alcohol groups.

科学的研究の応用

cholesterol n-hexyl carbonate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in lipid metabolism and membrane dynamics.

Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.

Industry: Utilized in the development of biocompatible materials and as a stabilizer in emulsions

類似化合物との比較

Cholesterol Oleate: Another cholesterol ester, but with an oleic acid moiety instead of hexyl carbonate.

Cholesterol Acetate: A simpler ester with an acetate group.

Cholesteryl Ethyl Ether: An ether derivative of cholesterol.

Uniqueness: cholesterol n-hexyl carbonate is unique due to its specific ester linkage with hexyl carbonate, which imparts distinct physicochemical properties. Its longer alkyl chain compared to acetate or ethyl ether derivatives results in different interactions with lipid membranes and other molecules .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O3/c1-7-8-9-10-22-36-32(35)37-27-18-20-33(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)34(30,6)21-19-31(28)33/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPRFOWGXDAFNL-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659876 | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-80-8 | |

| Record name | Cholest-5-en-3-ol (3β)-, hexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)

![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)

![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)